![molecular formula C9H13NO2 B1204991 2-[1-Hydroxy-2-(methylamino)ethyl]phenol CAS No. 575-81-5](/img/structure/B1204991.png)
2-[1-Hydroxy-2-(methylamino)ethyl]phenol
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Overview
Description
The compound “2-[1-Hydroxy-2-(methylamino)ethyl]phenol” is also known as synephrine . It is a proto-alkaloid found to crystallize as a neutral molecule in the racemate and as a zwitterion in the pure enantiomer . It is an enantiomer of a ®-adrenaline .
Molecular Structure Analysis
The molecular formula of “2-[1-Hydroxy-2-(methylamino)ethyl]phenol” is C9H13NO2 . It is found to crystallize as a neutral molecule in the racemate and as a zwitterion in the pure enantiomer .Physical And Chemical Properties Analysis
The molecular weight of “2-[1-Hydroxy-2-(methylamino)ethyl]phenol” is 167.20 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 3 .Scientific Research Applications
Pharmacology: Vasoconstrictor Agent
2-[1-Hydroxy-2-(methylamino)ethyl]phenol: is structurally related to phenylephrine, a well-known vasoconstrictor . It is used in medical settings to increase blood pressure in patients with hypotension, particularly during spinal anesthesia for cesarean sections . The compound’s action on α1-adrenergic receptors makes it a candidate for treating low blood pressure without significantly affecting heart rate.
Biochemistry: Calcium Ion Monitoring
In biochemistry research, this compound has been utilized in the development of optical biosensors for noninvasive longitudinal measurements of calcium ions ([Ca2+]) in arterioles . This application is crucial for understanding calcium signaling in various physiological and pathological processes.
Organic Synthesis: Building Block
The compound serves as an organic building block for the synthesis of more complex molecules. Its phenolic and amino functional groups make it versatile for various chemical reactions, contributing to the synthesis of pharmaceuticals and other organic compounds .
Analytical Chemistry: Reference Standard
In analytical chemistry, 2-[1-Hydroxy-2-(methylamino)ethyl]phenol is used as a reference standard for method development and validation in pharmaceutical testing . Its well-characterized nature allows for accurate calibration of analytical instruments and ensures the reliability of analytical methods.
Medical Research: Enhancing Drug Bioavailability
Research has shown that the bioavailability of phenylephrine can be increased by co-administration with acetaminophen . This finding is significant for improving the efficacy of phenylephrine in clinical use, potentially reducing the required dosage and minimizing side effects.
Industrial Applications: Vasopressor Systems
The compound has industrial applications in the development of automated vasopressor systems. These systems are used to maintain stable blood pressure during surgical procedures, utilizing algorithms and continuous non-invasive hemodynamic monitoring .
Safety And Hazards
properties
IUPAC Name |
2-[1-hydroxy-2-(methylamino)ethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-6-9(12)7-4-2-3-5-8(7)11/h2-5,9-12H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGQHEIZCSVQHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CC=C1O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973036 |
Source
|
Record name | 2-[1-Hydroxy-2-(methylamino)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Hydroxy-2-(methylamino)ethyl]phenol | |
CAS RN |
575-81-5 |
Source
|
Record name | 2-Synephrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[1-Hydroxy-2-(methylamino)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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